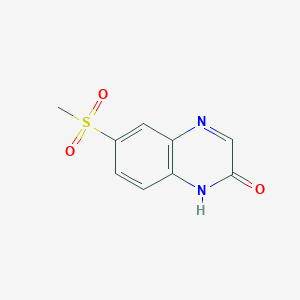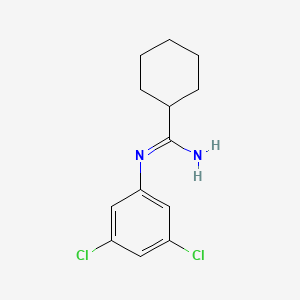![molecular formula C14H16N2O3 B13889411 Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol . It is a derivative of the 2,5-diazabicyclo[2.2.2]octane (DABCO) structure, which is known for its applications in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of benzyl chloroformate with 2,5-diazabicyclo[2.2.2]octane-2-carboxylic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxo groups, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane (DABCO): A well-known catalyst in organic synthesis.
8-Azabicyclo[3.2.1]octane: A scaffold found in tropane alkaloids with various biological activities.
2-Oxa-6-azabicyclo[2.2.2]octane: A functionally substituted derivative used in synthetic chemistry.
Uniqueness
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific structural features and reactivity.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c17-13-12-7-6-11(15-13)8-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) |
InChI Key |
PRZSCAPNCVFEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC1CN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



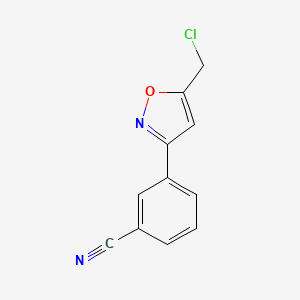
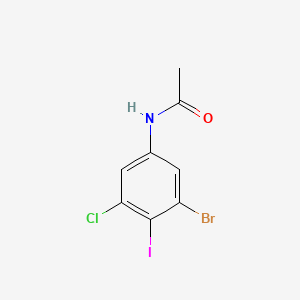



![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)

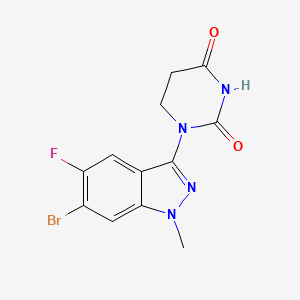
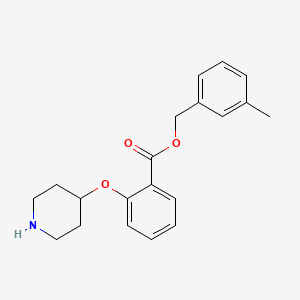
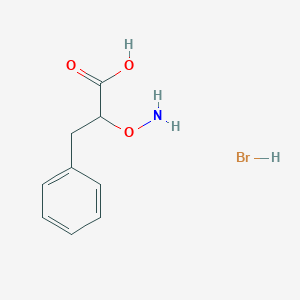
![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
